3,5-Dichloro-4-fluorophenyl isothiocyanate

Medicinal Chemistry Physicochemical Properties Drug Design

Standard phenyl isothiocyanates lack the electronic profile needed for CNS or chemical biology probes. This polysubstituted aromatic ITC solves the gap. - **Faster kinetics**: Cumulative -I effect of 3,5-dichloro-4-fluoro increases -N=C=S electrophilicity for low-concentration labeling. - **CNS-relevant LogP 4.94**: Enables thioureas with enhanced blood-brain barrier permeability. - **Synthetic handle**: Cl and F allow cross-coupling or SNAr for diverse heterocycle libraries.

Molecular Formula C7H2Cl2FNS
Molecular Weight 222.07
CAS No. 1027513-82-1
Cat. No. B3335051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-fluorophenyl isothiocyanate
CAS1027513-82-1
Molecular FormulaC7H2Cl2FNS
Molecular Weight222.07
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)F)Cl)N=C=S
InChIInChI=1S/C7H2Cl2FNS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H
InChIKeyIBUYCHXOCIFZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-fluorophenyl isothiocyanate Overview


3,5-Dichloro-4-fluorophenyl isothiocyanate (CAS 1027513-82-1) is a polysubstituted aromatic isothiocyanate (ITC) featuring a 3,5-dichloro-4-fluorophenyl moiety . This halogen-rich scaffold confers distinct electronic and steric properties that differentiate it from simpler phenyl isothiocyanates . The compound is primarily utilized as a reactive intermediate for the synthesis of thioureas, heterocycles, and other nitrogen- and sulfur-containing building blocks in medicinal chemistry and agrochemical research .

Uniqueness of 3,5-Dichloro-4-fluorophenyl isothiocyanate


Simple phenyl or mono-halogenated isothiocyanates lack the unique combination of two electron-withdrawing chlorine atoms and a fluorine atom in the specific 3,5-dichloro-4-fluoro substitution pattern. This precise substitution substantially alters the electronic density of the aromatic ring and the electrophilicity of the -N=C=S group [1][2]. As a result, reaction rates, regioselectivity, and downstream biological activity differ significantly from less-substituted analogues [2]. Direct substitution with compounds like 3,5-dichlorophenyl isothiocyanate or 4-fluorophenyl isothiocyanate will yield different intermediates and cannot guarantee the same performance in structure-activity relationship (SAR) studies or final target compound synthesis.

3,5-Dichloro-4-fluorophenyl isothiocyanate: Key Evidence


Enhanced Lipophilicity vs. Phenyl Isothiocyanate

3,5-Dichloro-4-fluorophenyl isothiocyanate exhibits significantly increased lipophilicity compared to the unsubstituted parent, phenyl isothiocyanate (PITC). Its calculated LogP is 4.94, whereas PITC has a reported LogP of approximately 2.0 [1]. This 2.94-unit increase in LogP translates to a roughly 870-fold increase in octanol-water partition coefficient, indicating substantially greater membrane permeability potential. Additionally, the compound has a predicted density of 1.5±0.1 g/cm³ and a boiling point of 326.4±42.0 °C, which are elevated relative to simpler aryl isothiocyanates due to increased molecular weight and intermolecular forces from halogen substitution [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Enhanced Isothiocyanate Electrophilicity

Quantum-chemical calculations demonstrate that electron-withdrawing substituents on the phenyl ring increase the electrophilicity of the isothiocyanate carbon, as measured by lower localization energies and enhanced π-electron deficiency [1]. While direct rate constant data for this exact compound are not available, the combined presence of two chloro (σₚ ~0.23) and one fluoro (σₚ ~0.06) substituents predicts a significantly more reactive -N=C=S group compared to mono-substituted or unsubstituted analogues. This class-level inference is supported by studies showing that p-chlorophenyl isothiocyanate exhibits faster nucleophilic addition kinetics than phenyl isothiocyanate [1].

Organic Synthesis Reactivity Mechanistic Studies

High Purity and Defined Stability

Commercially available 3,5-Dichloro-4-fluorophenyl isothiocyanate is supplied at a minimum purity of 95% as verified by reputable vendors . This purity level is critical for ensuring consistent reactivity and minimizing side reactions in sensitive applications. In contrast, less specialized or generic aryl isothiocyanates may be offered at lower purities (e.g., 90-93%) or without detailed analytical certification, introducing variability that can confound biological assays or multi-step synthetic routes. The compound is typically stored under inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation, a handling requirement that underscores its use in precision-driven research settings .

Chemical Procurement Quality Control Reproducibility

Applications of 3,5-Dichloro-4-fluorophenyl isothiocyanate


Lipophilic Thiourea Derivatives for CNS Drug Discovery

The high LogP of 4.94 enables the creation of thiourea-based compounds with enhanced blood-brain barrier permeability [1]. Medicinal chemists can leverage this property to design CNS-active agents where other aryl isothiocyanates would yield suboptimal distribution.

Accelerated Bioconjugation

The cumulative electron-withdrawing effect of the 3,5-dichloro-4-fluoro pattern increases the electrophilicity of the -N=C=S carbon, leading to faster reaction kinetics with primary amines . This makes it an ideal reagent for preparing fluorescent probes or affinity labels in chemical biology, where time-sensitive or low-concentration labeling is required.

Halogen-Enriched Heterocyclic Libraries

The compound's unique substitution pattern serves as a versatile starting material for constructing libraries of triazoles, thiadiazines, and other heterocycles with potential antimicrobial or anticancer activity [1]. The presence of both chlorine and fluorine allows for subsequent functionalization via cross-coupling or nucleophilic aromatic substitution, offering structural diversity that simpler isothiocyanates cannot provide.

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